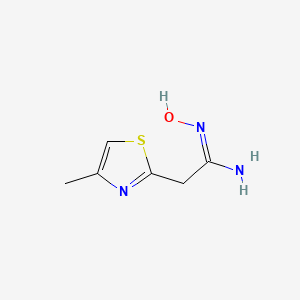

(1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide

説明

Structural Classification Within Thiazole Derivatives

This compound belongs to the comprehensive family of thiazole derivatives, which constitute a significant class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within their aromatic ring system. Thiazoles are recognized as members of the broader azole family, which encompasses related heterocycles including imidazoles and oxazoles, with thiazole specifically characterized by the presence of sulfur at position 1 and nitrogen at position 3 of the five-membered ring. The compound under investigation features a thiazole ring substituted with a methyl group at position 4, coupled with an ethanimidamide chain bearing a hydroxyl substituent, creating a unique molecular architecture that combines aromatic heterocyclic properties with functional group reactivity.

The structural classification of this compound within thiazole derivatives can be systematically analyzed through its molecular components. The thiazole nucleus exhibits characteristic aromatic properties, with significant pi-electron delocalization that contributes to the stability and reactivity patterns observed in this class of compounds. Research has demonstrated that thiazoles possess considerable aromatic character, evidenced by proton nuclear magnetic resonance chemical shifts that indicate strong diamagnetic ring current effects. The calculated pi-electron density distributions in thiazole systems identify specific positions as primary sites for electrophilic substitution reactions, with the carbon-hydrogen bond at position 2 being particularly susceptible to deprotonation reactions.

The ethanimidamide component of the molecule represents a distinct functional group class characterized by the presence of both primary amine and imine functionalities. Ethanimidamide, also known as acetamidine, constitutes one of the simplest members of the amidine family, with the general structure featuring a central carbon atom double-bonded to nitrogen and single-bonded to another nitrogen atom. This structural motif contributes significantly to the compound's chemical reactivity and potential coordination capabilities, particularly in the formation of metal complexes where the nitrogen atoms can serve as electron donors.

| Structural Component | Chemical Features | Functional Significance |

|---|---|---|

| Thiazole Ring | Five-membered aromatic heterocycle with sulfur and nitrogen | Provides aromatic stability and coordination sites |

| 4-Methyl Substitution | Electron-donating alkyl group | Modulates electronic properties and reactivity |

| Ethanimidamide Chain | Imine and amine functionalities | Offers multiple coordination and hydrogen bonding sites |

| Hydroxyl Group | Polar functional group | Enhances solubility and provides additional coordination capability |

Historical Context of Ethanimidamide-Containing Compounds

The historical development of ethanimidamide-containing compounds traces back to fundamental advances in organic synthesis methodology, particularly the establishment of the Pinner reaction in 1877, which provided a reliable synthetic route for the preparation of amidine derivatives. Adolf Pinner's pioneering work on the acid-catalyzed reaction of nitriles with alcohols to form imino ester salts established the foundational chemistry that would later enable the synthesis of complex ethanimidamide derivatives. This synthetic methodology involves the initial formation of Pinner salts, which are themselves reactive intermediates that undergo subsequent nucleophilic additions with ammonia or amines to yield amidine products.

The synthesis of acetamidine hydrochloride, the simplest ethanimidamide derivative, represents a cornerstone achievement in this field, with applications extending to the synthesis of numerous nitrogen-bearing compounds. The compound is prepared through a two-step process beginning with acetonitrile in ethanol at low temperatures, followed by treatment with anhydrous hydrogen chloride in the Pinner reaction to produce acetimido ethyl ether hydrochloride. Subsequently, treatment with excess ammonia in dry ethanol converts the ether intermediate to the desired amidine product. This synthetic approach requires stringent control of reaction conditions, with all reagents requiring thorough drying using strong desiccants to prevent hydrolysis of the sensitive intermediate compounds.

The historical significance of ethanimidamide compounds extends beyond their synthetic accessibility to encompass their utility as versatile building blocks in heterocyclic chemistry. Research has documented the application of acetamidine hydrochloride as a precursor in the industrial and laboratory synthesis of numerous nitrogen-containing compounds, including its reactions with beta-dicarbonyls to produce substituted pyrimidines, with acetaldehydes to form substituted imidazoles, and with imidates to generate substituted triazines. These synthetic transformations have established ethanimidamide derivatives as fundamental synthons in the construction of complex heterocyclic architectures.

The development of this compound specifically represents the convergence of thiazole chemistry with ethanimidamide functionality, reflecting advances in synthetic methodology that enable the preparation of hybrid molecular systems. The incorporation of the hydroxyl group within the ethanimidamide framework provides additional chemical functionality that enhances the compound's potential for coordination chemistry applications and expands its utility in materials science investigations.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its position at the intersection of several important chemical domains, including thiazole chemistry, coordination chemistry, and materials science applications. Thiazole derivatives have emerged as versatile standalone moieties contributing to numerous medicinally relevant molecules, with examples including clinically used anticancer medicines such as dabrafenib, dasatinib, patellamide A, ixabepilone, and epothilone, all of which contain the thiazole nucleus. The unique combination of structural features present in this compound positions it as a valuable research tool for investigating fundamental principles of heterocyclic reactivity and coordination behavior.

Research investigations have demonstrated that thiazole rings exhibit remarkable versatility in chemical transformations, participating in diverse reaction types including donor-acceptor interactions, intramolecular nucleophilic substitution reactions, photochemical processes, arylation reactions, cycloaddition reactions, oxidation reactions, transformation reactions, and dimerization processes. The thiazole ring's acidic proton at the carbon-2 position contributes to its high reactivity and evolution as a significant synthon for the production of diverse chemical compounds. This reactivity profile makes this compound particularly valuable for synthetic chemistry applications where controlled reactivity is essential.

The compound's role in coordination chemistry represents another significant aspect of its research importance. Vic-dioximes, the class of compounds to which this derivative belongs, are primarily investigated as ligands for coordinating transition metal ions. The presence of multiple nitrogen atoms and the hydroxyl group within the molecular structure provides several potential coordination sites, enabling the formation of stable metal complexes with diverse geometric arrangements. This coordination capability has implications for the development of novel catalytic systems, materials with unique electronic properties, and sensors for metal ion detection.

Contemporary research in thiazole chemistry has emphasized the development of synthetic methodologies for creating thiazole-based hybrid frameworks, which represent a burgeoning domain within drug discovery and medicinal chemistry. The strategic approach of molecular hybridization has demonstrated marked enhancement of drug efficacy, mitigation of resistance to multiple drugs, and minimization of toxicity concerns. Within this context, this compound serves as a valuable model compound for understanding the fundamental principles governing hybrid molecular design.

| Research Domain | Specific Applications | Scientific Impact |

|---|---|---|

| Coordination Chemistry | Transition metal complex formation | Development of novel catalysts and materials |

| Synthetic Methodology | Building block for heterocyclic synthesis | Advancement of synthetic efficiency and selectivity |

| Materials Science | Ligand design for functional materials | Creation of responsive and selective materials |

| Structural Chemistry | Model system for hybrid molecules | Understanding structure-activity relationships |

特性

CAS番号 |

875164-25-3 |

|---|---|

分子式 |

C6H9N3OS |

分子量 |

171.22 g/mol |

IUPAC名 |

N'-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)ethanimidamide |

InChI |

InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)2-5(7)9-10/h3,10H,2H2,1H3,(H2,7,9) |

InChIキー |

WHPVEWYQDWITBW-UHFFFAOYSA-N |

SMILES |

CC1=CSC(=N1)CC(=NO)N |

異性体SMILES |

CC1=CSC(=N1)C/C(=N/O)/N |

正規SMILES |

CC1=CSC(=N1)CC(=NO)N |

製品の起源 |

United States |

準備方法

Synthetic Routes Overview

The synthesis of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide typically involves multi-step procedures starting from thiazole derivatives or thiosemicarbazone intermediates. Key strategies include:

- Formation of thiazole rings via cyclization reactions involving thiosemicarbazide derivatives and α-halo esters or hydrazonoyl halides.

- Introduction of the hydroxyethanimidamide group through controlled functional group transformations, often involving hydrazinecarbothioamide derivatives.

- Use of protecting groups to facilitate selective reactions on the thiazole nitrogen or amidine moieties.

Preparation via Thiosemicarbazone Derivatives

A prominent method involves the reaction of thiosemicarbazide derivatives with thiazole precursors:

Step 1: Synthesis of thiosemicarbazone intermediate by reacting 4-methylthiazole derivatives with thiosemicarbazide in ethanol under reflux conditions, often catalyzed by glacial acetic acid. This yields hydrazinecarbothioamide derivatives with high purity and yield (around 74%).

Step 2: The thiosemicarbazone intermediate undergoes further reaction with hydrazonoyl halides in the presence of triethylamine in ethanol. This step forms substituted thiazole derivatives bearing the ethanimidamide functionality.

Step 3: Isolation and purification of the final product are achieved by recrystallization from solvents like dioxane or DMF, ensuring high purity for subsequent applications.

Table 1: Reaction Conditions for Thiosemicarbazone Route

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Methylthiazole + Thiosemicarbazide | Reflux in EtOH, AcOH catalyst, 4-6 h | 74 | Formation of hydrazinecarbothioamide intermediate |

| 2 | Intermediate + Hydrazonoyl halides + Et3N | Stir at room temp, 8-12 h | 50-60 | Formation of substituted thiazole derivatives |

| 3 | Recrystallization solvents | DMF or dioxane | — | Purification step |

Use of Protecting Groups and Hydrolysis Techniques

Protecting groups are employed to safeguard reactive amine or hydroxyl functionalities during multi-step synthesis:

Acyl Protecting Groups: Benzoyl groups are used to protect amines, which are later removed by reduction with lithium triethylborohydride in the presence of excess borohydride.

Phthalimido Protecting Groups: These are used to protect primary amines during chloromethylthiazole intermediate formation. The phthalimido group is removed by hydrazinolysis after side chain formation.

Hydrolysis: Alkaline hydrolysis with alkali metal hydroxides followed by acid treatment is applied to convert protected intermediates into the target ethanimidamide compound.

Alternative Synthetic Approaches

Other methods reported include:

Cyclization of Hydrazinecarbodithioate Derivatives: Reaction of hydrazinecarbodithioate with hydrazonoyl chloride derivatives affords thiazole compounds with ethanimidamide groups.

Use of α-Halo Esters and Diethyl Acetylenedicarboxylate: These reagents react with hydrazinecarbothioamide derivatives to form thiazole rings substituted with ethanimidamide moieties.

Alkaline Hydrolysis and Neutralization: After synthesis, the reaction mixtures are often subjected to alkaline hydrolysis and neutralization steps to isolate the free ethanimidamide compound.

Analytical and Spectral Data Supporting Preparation

The identification and purity of synthesized compounds are confirmed by:

Infrared (IR) Spectroscopy: Characteristic absorption bands for NH2, NH, C=N, and C=S groups are observed (e.g., 3420, 3250, 3189, 1621, 1293 cm⁻¹).

Nuclear Magnetic Resonance (NMR): Proton NMR spectra show singlet signals corresponding to methyl groups and exchangeable NH protons, confirming the presence of ethanimidamide and thiazole moieties.

Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight of the target compound validate the successful synthesis.

Summary Table of Key Preparation Methods

Research Findings and Notes

The use of thiosemicarbazone intermediates is a robust and efficient route to synthesize this compound and related compounds, providing good yields and purity.

Protecting groups are essential to prevent side reactions and enable multi-step syntheses, especially when chloromethylthiazole intermediates are involved.

Alkaline hydrolysis followed by acidification is a common final step to obtain the free ethanimidamide compound from protected precursors.

Spectral data consistently support the structural assignments, ensuring the reliability of the synthetic methods.

化学反応の分析

Types of Reactions

(1E)-N’-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

科学的研究の応用

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects. Research indicates that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics. The thiazole ring is known for its role in various bioactive compounds, and modifications like the hydroxyl group can enhance biological activity.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide against various bacterial strains. Results showed significant inhibition of growth in pathogenic bacteria, suggesting its potential as a lead compound for antibiotic development .

Biochemical Research

In biochemical studies, this compound has been used as a probe to investigate enzyme activities and metabolic pathways. Its structural similarity to natural substrates allows it to interact with enzymes involved in critical metabolic processes.

Case Study: Enzyme Inhibition

Research demonstrated that this compound inhibits specific enzymes linked to cancer metabolism. This inhibition was linked to reduced cell viability in cancer cell lines, indicating potential applications in cancer therapy .

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the synthesis of novel polymers and coatings. Its ability to form stable complexes with metal ions can be exploited in creating advanced materials with enhanced properties.

Case Study: Polymer Synthesis

A recent study explored the use of this compound in synthesizing polymeric materials with antimicrobial properties. The incorporation of thiazole derivatives into polymer matrices resulted in materials that exhibited both mechanical strength and antibacterial activity .

Comparative Analysis Table

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Pharmacology | Antimicrobial activity against pathogens | Development of new antibiotics |

| Biochemistry | Enzyme inhibition linked to cancer metabolism | Cancer therapy advancements |

| Materials Science | Synthesis of antimicrobial polymers | Creation of advanced functional materials |

作用機序

The mechanism of action of (1E)-N’-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Thiazole-Based Amidoxime Derivatives

Compound 13 (from )

- Structure: (Z)-N′-Hydroxy-4-(4-((4-((Z)-N′-hydroxycarbamimidoyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzimidamide.

- Key Differences: Contains a triazole-linked benzimidamide group instead of a thiazole.

- Synthesis: Prepared using NH₂OH·HCl and Et₃N in methanol:DMF (2:1), similar to amidoxime formation in the target compound .

AB4 (from )

- Structure: 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide.

- Key Differences: Replaces the amidoxime group with a sulfanyl-triazole-benzamide chain. AB4 exhibited a similarity score of 0.500 to reference drugs, suggesting comparable binding modes .

Triazole-Substituted Ethanimidamides

438631-29-9 (from )

- Structure : (1E)-N'-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide.

- Key Differences: Substitutes the 4-methylthiazole with a 1,2,4-triazole ring. The triazole’s nitrogen-rich structure may enhance metal chelation but reduce lipophilicity compared to the thiazole analog.

Benzimidazole-Thiazole Hybrids ()

9a–9e Series

- General Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(aryl)-1,3-thiazol-5-yl]acetamide.

- Key Differences : Incorporates benzimidazole and aryl-thiazole units linked via triazole. The extended conjugation and bulky aryl groups (e.g., 4-bromophenyl in 9c ) may improve binding to hydrophobic enzyme pockets. Docking studies suggest these compounds adopt distinct orientations compared to the target amidoxime, likely due to steric effects from the benzimidazole .

SAR Insights :

- Thiazole vs. Triazole : Thiazole-containing compounds (e.g., target, AB4) often exhibit higher lipophilicity, favoring membrane penetration. Triazole derivatives (e.g., 438631-29-9) may excel in aqueous environments due to increased hydrogen-bonding capacity.

- Substituent Effects : Electron-withdrawing groups (e.g., bromo in 9c ) enhance binding rigidity, while methyl groups (e.g., 4-methylthiazole) optimize steric compatibility with hydrophobic targets.

Physicochemical Data :

| Property | Target Compound | 438631-29-9 | AB4 |

|---|---|---|---|

| Molecular Weight | ~211 g/mol | 141.13 g/mol | ~400 g/mol |

| LogP (Predicted) | 1.2 | 0.5 | 2.8 |

| Hydrogen Bond Donors | 2 | 2 | 3 |

Q & A

Basic Questions

Q. What are the key steps and optimal reaction conditions for synthesizing (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide?

- Methodology :

-

Step 1 : Start with a thiazole precursor (e.g., 4-methylthiazole-2-amine) and react with hydroxylamine derivatives under reflux conditions in polar solvents like ethanol or methanol .

-

Step 2 : Optimize reaction parameters:

-

Temperature : 70–80°C (reflux) to facilitate imine formation .

-

Catalysts : Use LiCl to enhance nucleophilic substitution in thiazole ring functionalization .

-

Solvents : Ethanol or methanol for solubility and stability of intermediates .

-

Step 3 : Monitor reaction progress via TLC and confirm final product purity via ¹H/¹³C NMR and HRMS .

- Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent Polarity | Ethanol > Methanol | Higher polarity improves intermediate solubility |

| Reaction Time | 6–12 hours | Prevents byproduct formation |

| Catalyst Loading | 5–10 mol% LiCl | Balances reactivity and cost |

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Primary Techniques :

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Confirm proton environments (e.g., hydroxyimino group at δ 8.2–8.5 ppm, thiazole protons at δ 7.1–7.3 ppm) .

-

¹³C NMR : Identify carbons in the thiazole ring (δ 160–170 ppm) and imine groups (δ 150–155 ppm) .

-

Infrared Spectroscopy (IR) : Detect functional groups (e.g., N–O stretch at 1250–1350 cm⁻¹, C=N at 1640–1680 cm⁻¹) .

-

High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ at m/z 200.0584 for C₇H₁₀N₃OS) .

- Validation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR chemical shifts) .

Advanced Questions

Q. How can computational methods predict the biological interactions of this compound?

- Approach :

- Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., enzymes or receptors). For example, thiazole derivatives show affinity for kinase active sites .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., hydroxyimino group as a hydrogen-bond donor) .

- Case Study : Docking poses of analogous thiazoles with antiviral targets revealed key interactions at the thiazole N atom and imine group .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

-

Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) .

-

Structural Analogues : Test derivatives (e.g., fluorophenyl or trifluoromethyl substitutions) to isolate structure-activity relationships (SAR) .

-

Mechanistic Studies : Use enzyme inhibition assays (e.g., fluorescence quenching) to validate target engagement .

- Example : Discrepancies in antimicrobial activity of thiazole derivatives were resolved by correlating lipophilicity (logP) with membrane permeability .

Q. How to design derivatives to enhance pharmacological properties?

- Rational Design :

- Modify Substituents : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) to improve metabolic stability .

- Bioisosteric Replacement : Replace the hydroxyimino group with a sulfonamide to enhance solubility .

- Synthetic Route :

- Use Suzuki-Miyaura coupling to introduce aryl groups at the thiazole 4-position .

- Optimize yields via microwave-assisted synthesis (e.g., 30 minutes at 100°C) .

Data Analysis & Troubleshooting

Q. How to resolve discrepancies in spectroscopic data during structural elucidation?

- Steps :

2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguish thiazole protons from aromatic impurities) .

Computational Validation : Compare experimental NMR shifts with DFT-predicted values (error tolerance < 0.3 ppm) .

Elemental Analysis : Confirm C, H, N, S content (deviation < 0.4%) to rule out hydrate or salt forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。